molecular formula C20H17ClN4O2 B11685156 3-(4-Chlorophenyl)-N'-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide

3-(4-Chlorophenyl)-N'-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11685156
M. Wt: 380.8 g/mol
InChI Key: BJPWSYXQAPPZKT-WSDLNYQXSA-N
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Description

3-(4-Chlorophenyl)-N’-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydroxyphenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-N’-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the chlorophenyl and hydroxyphenyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of a base such as potassium carbonate in a polar solvent like dimethyl sulfoxide can facilitate the formation of the pyrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-N’-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as sodium methoxide. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of a nitro group results in an amine.

Scientific Research Applications

3-(4-Chlorophenyl)-N’-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and inflammatory disorders.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(4-Chlorophenyl)-N’-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-Chlorophenyl)-N’-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity

Properties

Molecular Formula

C20H17ClN4O2

Molecular Weight

380.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H17ClN4O2/c1-2-4-14-5-3-6-15(19(14)26)12-22-25-20(27)18-11-17(23-24-18)13-7-9-16(21)10-8-13/h2-3,5-12,26H,1,4H2,(H,23,24)(H,25,27)/b22-12+

InChI Key

BJPWSYXQAPPZKT-WSDLNYQXSA-N

Isomeric SMILES

C=CCC1=C(C(=CC=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl)O

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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